molecular formula C28H33NO5 B584539 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester CAS No. 182676-93-3

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

Cat. No. B584539
CAS RN: 182676-93-3
M. Wt: 463.574
InChI Key: JDRUSSISASFFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester” is a chemical compound with the molecular formula C28H33NO5 . It’s used as a reference material that meets strict industry standards .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C28H33NO5 . The molecular weight is 463.57 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis process of analogues similar to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has been explored, demonstrating the utility of these compounds in creating potential inhibitors for specific enzymes. For instance, the synthesis of (2R)-2-methyl-4,5-dideoxy and (2R)-2-methyl-4-deoxy analogues of 6-phosphogluconate, employing the Evans aldol reaction, highlights the chemical versatility of these compounds (Dardonville & Gilbert, 2003).

Biochemical Applications

  • Studies on bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally similar to this compound, have shown that these compounds can be inactive against several human cancer cell lines and microorganisms. This suggests potential applications in biomedical research and drug development (Zhao et al., 2004).

Metabolism and Pharmacokinetics

  • Research on the metabolism of AG7088, a compound structurally related to this compound, in liver microsomes from various species including humans, has provided insights into the metabolic pathways of similar compounds. This type of research is crucial for understanding how these compounds are processed in the body, which is vital for drug development (Zhang et al., 2001).

Biological Activity

  • The study of compounds like 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which have a similar structure to this compound, helps in understanding their biological activity. These compounds' potential for inhibiting lipid peroxidation suggests their use in antioxidant research and therapy (Guo et al., 2015).

properties

IUPAC Name

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRUSSISASFFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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